(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
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Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Polymer Modification and Applications
Acrylamides containing heteroatoms such as N, S, or O are pivotal in altering polymer properties, influencing both the chemical and physical behavior of synthetic materials. These compounds pave the way for new applications in material science. A method for synthesizing a new class of monomers, which includes compounds related to (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, from simple precursors demonstrates this utility. These monomers have been shown to react with alkenoyl chlorides, leading to various derivatives that could potentially modify polymer characteristics significantly (Martens et al., 1993).
Herbicidal Activity
The compound's framework has inspired the development of herbicidal agents. For instance, analogs containing the 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylate structure have exhibited promising herbicidal activities, pointing to the potential agricultural applications of similar compounds. These activities are crucial for developing new classes of herbicides, highlighting the importance of structural elements present in this compound (Wang et al., 2004).
Molecular Docking and Quantum Chemical Calculations
The study of molecular docking and quantum chemical calculations of related structures has provided insights into their potential biological effects. Through detailed DFT calculations, properties such as bond lengths, bond angles, and intramolecular charge transfer have been elucidated, offering a foundation for understanding the biological interactions and potential applications of this compound and its analogs. These computational studies are instrumental in predicting molecular docking results and understanding the biological effects of these compounds (Viji et al., 2020).
Antimicrobial and Anticancer Potential
Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, and their subsequent reactions to yield pyrazolo[1,5-a]pyrimidine derivatives, have shown promising results against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a potential therapeutic application for compounds within this chemical space in treating cancer (Hassan et al., 2014).
Properties
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-16-9-2-13(3-10-16)4-11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h2-12H,1H3,(H,21,22,23)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKWOSVTABEAA-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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